Kushenol E
Overview
Description
Kushenol E is a flavonoid compound isolated from the roots of the plant Sophora flavescens. It is known for its significant anticancer activity and its role as a non-competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). This compound has garnered attention in the scientific community due to its potential therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
Kushenol E, a flavonoid isolated from Sophora flavescens, primarily targets the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) . IDO1 is a tryptophan catabolizing enzyme known to play a crucial role in tumor cell survival and immune escape in several types of cancer .
Mode of Action
This compound acts as a non-competitive inhibitor of IDO1 . It binds to an allosteric site of the enzyme, altering its conformation and subsequently reducing its activity . This inhibition disrupts the normal function of IDO1, which can lead to potential anticancer effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . This pathway is responsible for the degradation of the amino acid tryptophan. IDO1, the target of this compound, is a key enzyme in this pathway. By inhibiting IDO1, this compound can potentially disrupt the kynurenine pathway, affecting the synthesis of metabolites that modulate immune activity .
Result of Action
The inhibition of IDO1 by this compound can lead to a decrease in the catabolism of tryptophan into kynurenine metabolites . As these metabolites have various effects on immune activity, their reduction can potentially alter the immune response. This alteration, particularly within the context of a tumor microenvironment, can lead to potential anticancer effects .
Biochemical Analysis
Biochemical Properties
Kushenol E plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with reactive oxygen species (ROS) and peroxynitrite, neutralizing these harmful molecules and preventing oxidative stress . Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammatory responses . This interaction suggests that this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the generation of intracellular ROS, thereby protecting cells from oxidative damage . Furthermore, it modulates the expression of genes involved in antioxidant defense and inflammatory responses, contributing to its protective effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. This compound binds to and inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, it can activate antioxidant enzymes, enhancing the cellular antioxidant defense system. This compound also affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and inflammation, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . Additionally, this compound can modulate the levels of metabolites involved in oxidative stress and inflammation, further contributing to its protective effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in lipid-rich regions and cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to cellular compartments such as the mitochondria and endoplasmic reticulum, where it can directly interact with ROS and other biomolecules involved in oxidative stress . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol E is typically isolated from natural sources, specifically from the roots of Sophora flavescens. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Kushenol E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
Scientific Research Applications
Kushenol E has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Kushenol E is part of a class of flavonoids isolated from Sophora flavescens. Similar compounds include:
Kushenol C: Another flavonoid with anti-inflammatory and antioxidant properties.
Leachianone E: A flavonoid with tyrosinase inhibitory activity.
This compound is unique due to its potent inhibition of IDO1 and its significant anticancer activity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYEFPSJPSRRA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912859 | |
Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-72-9 | |
Record name | Kushenol E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99119-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flemiphilippinin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KUSHENOL E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Kushenol E?
A1: this compound, a prenylated flavonoid, has demonstrated various biological activities in in vitro and in silico studies. These include:
- Antibacterial Activity: this compound exhibits modest antibacterial activity against Acinetobacter baumannii. []
- Aldose Reductase Inhibition: This compound shows potent inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting potential for managing diabetic complications. []
- Inhibition of Advanced Glycation End-products (AGEs): this compound demonstrates promising inhibitory effects on AGE formation, further supporting its potential in addressing diabetic complications. []
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: this compound acts as a non-competitive inhibitor of IDO1, an enzyme implicated in tumor immune evasion, suggesting potential for cancer immunotherapy. []
- Antioxidant Activity: While not as potent as some other prenylated flavonoids, this compound displays significant antioxidant potential in assays measuring ABTS radical scavenging, peroxynitrite scavenging, and total reactive oxygen species (ROS) inhibition. []
Q2: How does this compound interact with Indoleamine 2,3-dioxygenase 1 (IDO1)?
A2: this compound has been identified as a non-competitive inhibitor of IDO1. [] While the exact binding site remains to be fully elucidated, kinetic analyses, thermal stability assays, and surface plasmon resonance (SPR) studies confirm its interaction with IDO1. [] Molecular docking simulations and mutagenesis assays are being employed to further characterize the structural details of this interaction. []
Q3: Does the structure of this compound influence its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research on related prenylated flavonoids from Sophora flavescens provides some insights:
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